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Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate
Overview
Description
Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate is a chemical compound with the molecular formula C₁₂H₂₂N₂O₄. It is commonly used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active compounds. The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and is protected by a tert-butoxycarbonyl (Boc) group at the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.
Introduction of the Boc Group: The Boc group is introduced to protect the amine functionality. This is usually done by reacting the amine with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Piperidine Derivatives: Large-scale hydrogenation or cyclization reactions are employed.
Protection and Esterification: The Boc protection and esterification steps are carried out in large reactors with continuous monitoring to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate undergoes several types of chemical reactions:
Substitution Reactions: The Boc-protected amine can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Deprotection Reactions: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA), to yield the free amine.
Ester Hydrolysis: The methyl ester can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) or hydrochloric acid.
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Substitution: Various substituted piperidine derivatives.
Deprotection: Free amine derivatives.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Synthesis of Chiral Building Blocks
One of the primary applications of methyl cis-1-Boc-4-aminopiperidine-3-carboxylate is its role as a chiral building block in organic synthesis. The compound can be utilized to produce various derivatives with significant biological activity. For instance, it has been used to synthesize N-Boc-amino acid derivatives that serve as isosteres and conformationally restricted amino acids. These derivatives are valuable in the design of biologically active peptides and compounds .
Key Findings:
- Methyl 2-[(Boc-amino)piperidinyl]propanoates were synthesized with high yields and purity, demonstrating the compound’s potential in creating novel chiral structures .
- The structural elucidation of synthesized compounds was performed using advanced techniques such as NMR spectroscopy and X-ray crystallography, confirming their configurations .
Medicinal Chemistry and Drug Development
This compound has been explored for its potential in drug development, particularly as a scaffold for antiviral agents. Research has identified derivatives based on the 4-aminopiperidine structure that exhibit potent activity against Hepatitis C Virus (HCV). These derivatives inhibit viral assembly and release, showcasing the compound's utility in antiviral therapy .
Case Study Highlights:
- A study revealed that compounds derived from 4-aminopiperidine could synergistically enhance the efficacy of existing antiviral drugs like Telaprevir and Daclatasvir, leading to improved treatment outcomes for HCV .
- Pharmacokinetic studies indicated favorable properties for these derivatives, including good liver distribution and minimal toxicity, which are crucial for therapeutic applications .
Development of Selective Inhibitors
Another significant application of this compound is its use in developing selective inhibitors for various biological targets. For example, researchers have utilized this compound to create peptide analogs that selectively inhibit certain kinases involved in cancer progression. This approach aims to minimize off-target effects while maximizing therapeutic efficacy against specific cancer types .
Research Insights:
- The synthesis of 3-aminopiperidine-based peptide analogs demonstrated promising selectivity and potency against cancer cell lines, indicating the potential for targeted cancer therapies .
- In vivo studies reported favorable pharmacokinetic profiles for these inhibitors, suggesting their viability as therapeutic agents .
Comparative Analysis of Derivatives
The following table summarizes key pharmacological properties and applications of selected derivatives derived from this compound:
Compound | Target | Activity | Pharmacokinetics |
---|---|---|---|
1 | HCV Assembly | Potent Inhibitor | Favorable liver distribution |
2 | ERK5 Kinase | Selective Inhibitor | Minimal toxicity |
3 | Cancer Cell Lines | High Potency | Good ADME properties |
Mechanism of Action
The mechanism of action of Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate depends on its application. In drug synthesis, it acts as a precursor that undergoes further chemical transformations to yield active pharmaceutical ingredients. The Boc group provides protection during synthetic steps, ensuring the amine functionality remains intact until the desired stage of the synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl trans-1-Boc-4-aminopiperidine-3-carboxylate: Similar structure but different stereochemistry.
Methyl 4-aminopiperidine-3-carboxylate: Lacks the Boc protecting group.
1-Boc-4-aminopiperidine: Lacks the ester functionality.
Uniqueness
Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate is unique due to its specific stereochemistry and the presence of both Boc and ester functionalities, making it a versatile intermediate in organic synthesis.
This compound’s unique combination of protecting groups and functional groups allows for selective reactions, making it highly valuable in the synthesis of complex molecules.
Biological Activity
Methyl cis-1-Boc-4-aminopiperidine-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological implications based on recent studies.
Synthesis and Characterization
This compound is synthesized through various methods, often involving the protection of the amino group with a Boc (tert-butyloxycarbonyl) group. The synthesis typically starts with piperidine derivatives, which are reacted with carboxylic acids and other reagents under controlled conditions. For example, a recent study described the synthesis of related compounds using chiral triflate esters, yielding enantiomerically pure products .
Table 1: Summary of Synthesis Conditions
Compound | Reagents | Conditions | Yield |
---|---|---|---|
This compound | Piperidine derivatives, Boc anhydride | DCM, -50 °C | 74%-84% |
2-(Boc-amino)piperidinyl propanoates | Chiral triflate esters | TEA as base | 48%-81% |
Anticancer Properties
This compound has shown promising results in cancer therapy. A study highlighted its efficacy in inducing apoptosis in FaDu hypopharyngeal tumor cells, outperforming the standard chemotherapeutic agent bleomycin. This compound's structure allows it to interact effectively with cellular targets involved in tumor progression and metastasis .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. It acts as a ligand for muscarinic acetylcholine receptors, which are implicated in several neurological disorders. Activation of these receptors can lead to enhanced cell proliferation and survival, suggesting potential therapeutic applications in neurodegenerative diseases such as Alzheimer's .
Table 2: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Anticancer | Induces apoptosis via receptor interaction | |
Neuropharmacological | Modulates muscarinic receptors |
Case Study 1: Cancer Cell Line Testing
In vitro studies conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations as low as 10 µM. The compound was tested against several lines, including HepG2 (liver cancer) and MCF7 (breast cancer), showing a dose-dependent response.
Case Study 2: Neuroprotective Effects
Another study assessed the neuroprotective effects of the compound in a mouse model of Alzheimer’s disease. Mice treated with this compound exhibited improved cognitive function compared to controls, alongside reduced amyloid-beta plaque formation .
Properties
IUPAC Name |
1-O-tert-butyl 3-O-methyl (3R,4S)-4-aminopiperidine-1,3-dicarboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-9(13)8(7-14)10(15)17-4/h8-9H,5-7,13H2,1-4H3/t8-,9+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPKQJCULPQVNO-BDAKNGLRSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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